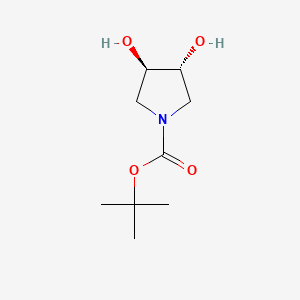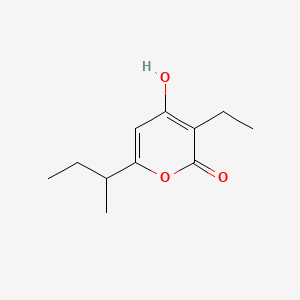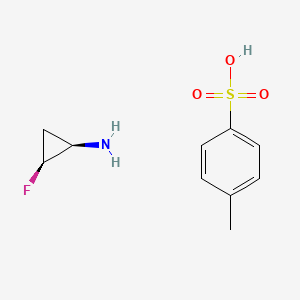
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione, commonly known as DMSP, is a sulfur-containing compound that is found in marine algae, bacteria, and some animals. DMSP plays a crucial role in the marine ecosystem as it is a precursor to dimethylsulfide (DMS), which is emitted into the atmosphere and plays a significant role in cloud formation and climate regulation. DMSP has also been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP is not fully understood. However, it is known that 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP is converted into 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione through the action of various enzymes produced by marine bacteria and algae. 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione is then released into the atmosphere, where it plays a role in cloud formation and climate regulation.
Biochemical and Physiological Effects:
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been shown to have various biochemical and physiological effects on marine organisms. For example, 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been shown to act as an osmoprotectant in marine algae, protecting them from osmotic stress. 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has also been shown to act as a signaling molecule, regulating the behavior of marine bacteria and other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has several advantages for laboratory experiments, including its availability in marine algae and bacteria, and its potential applications in various fields. However, 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP also has some limitations, such as its instability in aqueous solutions and its potential toxicity to certain organisms.
Orientations Futures
There are several future directions for research on 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP. One area of research is the identification of the enzymes involved in the conversion of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP to 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione, as well as the regulation of this process. Another area of research is the potential applications of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP in agriculture, including the development of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP-based fertilizers. Finally, the role of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP in the marine ecosystem and its potential impact on climate change is an area of ongoing research.
Méthodes De Synthèse
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP can be synthesized through a variety of methods, including chemical and microbial synthesis. Chemical synthesis involves the reaction of piperazine-2,5-dione with dimethyl sulfide, while microbial synthesis involves the use of microorganisms such as marine bacteria and algae.
Applications De Recherche Scientifique
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been the subject of scientific research due to its potential applications in various fields. In marine biology, 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been shown to play a role in the interaction between marine algae and bacteria, as well as in the formation of marine snow. 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has also been studied for its potential applications in agriculture, as it has been shown to enhance plant growth and improve crop yields.
Propriétés
IUPAC Name |
1,4-dimethyl-3-sulfanylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-7-3-4(9)8(2)6(11)5(7)10/h6,11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMLKMDCRDKSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C(C1=O)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)





![4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B582962.png)


